molecular formula C6H5BFIO2 B1340011 2-Fluoro-5-iodophenylboronic acid CAS No. 866683-41-2

2-Fluoro-5-iodophenylboronic acid

Cat. No.: B1340011
CAS No.: 866683-41-2
M. Wt: 265.82 g/mol
InChI Key: QZPDCZSOVJLEKB-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodophenylboronic acid (FIPBA, CAS: 866683-41-2) is a halogenated arylboronic acid with the molecular formula C₆H₅BFO₂I and a molecular weight of 265.8161 g/mol . It features a phenyl ring substituted with a fluorine atom at the 2-position and an iodine atom at the 5-position, coupled with a boronic acid (-B(OH)₂) group. This compound has garnered attention for its antimicrobial and antibiofilm activity against pathogenic Vibrio species, such as V. parahaemolyticus and V. harveyi, with a minimum inhibitory concentration (MIC) of 100 mg/mL against planktonic cells and biofilm disruption in marine food models (e.g., shrimp and squid) . Its mechanism involves inhibiting bacterial virulence factors, including motility, hydrophobicity, and indole synthesis .

Properties

IUPAC Name

(2-fluoro-5-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPDCZSOVJLEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584395
Record name (2-Fluoro-5-iodophenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00584395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-41-2
Record name 2-Fluoro-5-iodophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866683-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Halogenated Arylboronic Acid Precursors

The most straightforward approach to prepare 2-fluoro-5-iodophenylboronic acid involves the selective halogenation of phenylboronic acid derivatives or the functionalization of pre-halogenated arylboronic acids.

  • Starting Materials: Typically, 2-fluorophenylboronic acid or 5-iodophenylboronic acid derivatives are used as substrates.
  • Halogenation: Introduction of the iodine substituent at the 5-position on a 2-fluorophenylboronic acid scaffold can be achieved via electrophilic iodination using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions.
  • Reaction Conditions: Mild temperatures (0–20°C) in polar aprotic solvents like tetrahydrofuran (THF) or mixtures with water are common to maintain boronic acid stability.
  • Oxidative Workup: Oxidants such as manganese(IV) oxide or hydrogen peroxide may be employed to facilitate the reaction and purify the product.

This method is supported by synthetic protocols where this compound is obtained by halogenation of 2-fluorophenylboronic acid derivatives, followed by purification steps to isolate the target compound with high purity.

Synthesis via Cross-Coupling Reactions

Another prominent method involves copper-catalyzed cross-coupling reactions between arylboronic acids and halogenated fluoroalkyl reagents.

  • Catalysts and Ligands: Copper(I) iodide (CuI) with ligands such as 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is used to promote coupling.
  • Reagents: Ethyl 2-bromo-2-fluoroacetate or similar fluoroalkyl halides serve as coupling partners.
  • Bases: Cesium carbonate (Cs2CO3) is commonly used to deprotonate the boronic acid and facilitate transmetalation.
  • Solvents and Temperature: Reactions are typically conducted in polar solvents like dimethyl sulfoxide (DMSO) or THF at moderate temperatures.
  • Yields: Reported yields for related fluoroarylboronic acid derivatives range from 50% to 75%, indicating good efficiency.

While this method is more commonly applied to synthesize fluoroalkylated aryl acids, it can be adapted for the preparation of this compound by selecting appropriate arylboronic acid and halogenated partners.

Oxidative Halogenation and Benziodoxaborole Formation

Advanced synthetic routes involve the oxidation of 2-fluoro-6-iodophenylboronic acid derivatives to form benziodoxaborole intermediates, which can be further functionalized.

  • Oxidants: Hypochlorite or iodosylbenzene are used to oxidize the boronic acid to hypervalent iodine species.
  • Solvents: Acetic acid or trifluoroacetic acid provide acidic media for the reaction.
  • Products: The resulting benziodoxaborole derivatives exhibit planar five-membered heterocyclic rings with unique bonding characteristics.
  • Applications: These intermediates can be converted back to boronic acids or used as electrophilic reagents in further transformations.

Though this method is more specialized, it demonstrates the versatility of this compound derivatives in synthetic chemistry.

Method Starting Materials Key Reagents/Catalysts Conditions Yield/Notes Reference
Electrophilic Halogenation 2-Fluorophenylboronic acid Iodine source (ICl, NIS), MnO2, H2O2 THF/H2O, 0–20°C High purity product; mild conditions
Copper-Catalyzed Cross-Coupling Arylboronic acid + ethyl 2-bromo-2-fluoroacetate CuI, Cs2CO3, terpyridine ligand Polar solvent, moderate temp 50–75% yield; adaptable for fluoro-iodo aryls
Oxidative Halogenation 2-Fluoro-6-iodophenylboronic acid Hypochlorite, iodosylbenzene Acetic/trifluoroacetic acid Forms benziodoxaborole intermediates
  • Purity and Physical Properties: Commercial samples of this compound are available with purity ≥96%, typically as white solids with molecular weight 265.82 g/mol.
  • Biological Activity: The compound exhibits antibacterial and antibiofilm activity, indicating the importance of its halogenated boronic acid structure in bioactive molecule design.
  • Structural Characterization: X-ray crystallography of related benziodoxaborole derivatives confirms planar heterocyclic ring formation and short I–O bond distances, relevant for understanding reactivity and stability.

The preparation of this compound is primarily achieved through selective halogenation of fluorophenylboronic acid derivatives or via copper-catalyzed cross-coupling reactions. Oxidative halogenation methods provide access to advanced benziodoxaborole intermediates. These methods are well-documented in the literature, offering reliable routes with good yields and purity. The compound’s synthetic accessibility underpins its utility in medicinal chemistry and materials science.

Comparison with Similar Compounds

The antimicrobial efficacy, structural features, and applications of FIPBA are best contextualized against other halogenated phenylboronic acids and derivatives. Below is a comparative analysis based on substituent effects, bioactivity, and commercial availability:

Structural and Functional Analogues
Compound Name Substituents Molecular Weight (g/mol) MIC (mg/mL) Key Applications/Activity Sources
2-Fluoro-5-iodophenylboronic acid 2-F, 5-I, -B(OH)₂ 265.82 100 Antibiofilm, anti-Vibrio activity
3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) 3,5-I, 2-OCH₃, -B(OH)₂ 399.90 100 Synergistic antibiofilm with FIPBA
2-Fluoro-3-iodophenylboronic acid 2-F, 3-I, -B(OH)₂ 265.82 N/A Suzuki-Miyaura coupling reagent
5-Bromo-2-fluorophenylboronic acid 2-F, 5-Br, -B(OH)₂ 232.83 N/A Intermediate in organic synthesis
3-Iodophenylboronic acid 3-I, -B(OH)₂ 247.82 >500 Limited antimicrobial activity
2-Methoxyphenylboronic acid 2-OCH₃, -B(OH)₂ 151.97 >500 No significant biofilm inhibition

Key Observations :

  • The 5-iodo group in FIPBA likely enhances lipophilicity, promoting membrane penetration in Gram-negative bacteria like Vibrio .
  • Role of Boronic Acid Group: Non-boronic acid derivatives (e.g., 2-Fluoro-5-iodobenzoic acid, CAS: 124700-41-0) lack biofilm-inhibitory effects, underscoring the necessity of the -B(OH)₂ moiety for targeting bacterial virulence pathways .
Commercial Availability and Cost
Compound Name Supplier Price (USD/g) Purity Notes Sources
This compound TCI Chemicals 10.10 ≥95% Used in antimicrobial research
3-Iodophenylboronic acid Sigma-Aldrich 52.40 ≥97% High cost due to limited applications
5-Bromo-2-fluorophenylboronic acid TCI Chemicals 33.90 ≥95% Intermediate in drug synthesis

Cost-Effectiveness : FIPBA is relatively affordable compared to other iodinated boronic acids, making it viable for large-scale antimicrobial studies .

Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Effects : The 2-fluoro substituent increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., proteases) .
  • Steric and Hydrophobic Effects : The 5-iodo group provides steric bulk and hydrophobicity, critical for disrupting biofilm matrices .
  • Methoxy vs. Halogen : DIMPBA’s 2-OCH₃ group offers less electronegativity than FIPBA’s 2-F, but its dual iodine atoms compensate by improving target binding .

Comparative Limitations :

  • Derivatives like 2-Fluoro-5-iodobenzoic acid lack the boronic acid group, rendering them inactive .
  • Non-iodinated analogues (e.g., 2-Fluorophenylboronic acid) show MIC >500 mg/mL, emphasizing iodine’s critical role .

Biological Activity

2-Fluoro-5-iodophenylboronic acid (FIPBA) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.

FIPBA is characterized by the presence of both fluorine and iodine substituents on the phenyl ring, which enhances its chemical reactivity and biological interactions. Boronic acids, in general, are known for their ability to form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins. This property is critical for their role in various biochemical processes, including enzyme inhibition and modulation of cellular functions.

Cellular Effects

Research indicates that FIPBA exhibits significant antibacterial and antibiofilm activities. Its minimum inhibitory concentration (MIC) against planktonic cells of Vibrio parahaemolyticus was found to be 100 μg/mL, effectively preventing biofilm formation in a dose-dependent manner . The compound's ability to inhibit virulence factors such as motility and hydrophobicity further underscores its potential as an antimicrobial agent.

The primary mechanism by which FIPBA exerts its effects is through interactions with specific biological targets. It has been shown to inhibit several virulence factors in Vibrio species, which include:

  • Motility : Reduced movement of bacterial cells.
  • Agglutination : Decreased clumping of bacterial cells.
  • Hydrophobicity : Altered surface properties affecting adhesion.
  • Indole Synthesis : Inhibition of metabolic pathways critical for bacterial survival .

The compound's interaction with these factors contributes to its overall antibacterial efficacy.

Antibacterial Activity Against Vibrio Species

A study investigated the antibacterial effects of FIPBA alongside other boronic acids. The results demonstrated that FIPBA significantly inhibited the growth of Vibrio parahaemolyticus and Vibrio harveyi, with notable percentages of growth inhibition reported (see Table 1) .

Compound NameMIC (µg/mL)Growth Inhibition (%)
FIPBA10024.1
DIMPBA10030.3
4-Iodophenylboronic acid20062.1

This table highlights the comparative effectiveness of FIPBA against other compounds, illustrating its potential utility in controlling pathogenic bacteria.

Applications in Drug Development

FIPBA is being explored for its applications in drug development, particularly in oncology. Its ability to form reversible covalent bonds with diols makes it a candidate for designing novel therapeutic agents that can target specific cancer pathways.

Q & A

Basic Questions

Q. What are the molecular structure and key identifiers of 2-Fluoro-5-iodophenylboronic acid?

  • Answer : The compound has the molecular formula C₆H₅BFIO₂ (MW: 273.92 g/mol) and features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with fluorine at position 2 and iodine at position 5. Key identifiers include CAS number 866683-41-2 and systematic IUPAC name (2-Fluoro-5-iodophenyl)boronic acid . Its structure is critical for cross-coupling reactions, as the iodine and fluorine substituents influence electronic and steric properties .

Q. What are the standard synthetic routes for preparing this compound?

  • Answer : Common methods include:

  • Direct borylation : Lithiation of 2-fluoro-5-iodobenzene followed by reaction with trimethyl borate, yielding the boronic acid after hydrolysis.
  • Halogen exchange : Substitution of a bromine or chlorine atom in fluorinated phenylboronic acids using iodide sources (e.g., KI/CuI in DMF at 120°C).
    Purity is typically ≥95% (HPLC), with byproducts like deboronation or halogen scrambling requiring column chromatography for removal .

Q. What safety precautions are essential when handling this compound?

  • Answer : The compound may cause skin/eye irritation (H315, H319, H335). Use PPE (gloves, goggles, N95 mask) and work in a fume hood. Store at -20°C in airtight, light-resistant containers to prevent degradation. Contamination risks include boronic acid oxidation to phenol derivatives, which can alter reactivity .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions involving this compound be optimized?

  • Answer : Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl halides.
  • Solvent/base systems : Use toluene/EtOH with Na₂CO₃ for solubility and base strength.
  • Temperature : 80–100°C for 12–24 hours.
    Monitor iodine’s steric hindrance, which may reduce coupling efficiency with bulky substrates. Yields typically range from 60–85% .

Q. How to address low yields in cross-coupling reactions due to competing protodeboronation?

  • Answer : Protodeboronation is mitigated by:

  • Low water content : Use anhydrous solvents (e.g., THF) and molecular sieves.
  • Acidic additives : Trifluoroacetic acid (TFA) stabilizes the boronate intermediate.
  • Temperature control : Avoid prolonged heating above 100°C.
    Validate reaction progress via TLC or in situ NMR to identify degradation pathways .

Q. What analytical techniques are most reliable for validating purity and structural integrity?

  • Answer :

  • ¹H/¹⁹F NMR : Confirm substitution pattern (δ ~7.5–8.0 ppm for aromatic protons; δ -110 ppm for fluorine).
  • HPLC-MS : Detect impurities like dehalogenated byproducts (e.g., 2-fluorophenylboronic acid).
  • ICP-OES : Quantify residual palladium (<10 ppm) post-coupling .

Q. How to resolve contradictions in reported reactivity data across studies?

  • Answer : Discrepancies often arise from:

  • Purity variations : Commercial batches may differ in trace metals (e.g., Pd, Cu) that catalyze side reactions.
  • Solvent effects : Polar aprotic solvents (DMF) vs. non-polar (toluene) alter reaction kinetics.
    Replicate experiments with rigorously purified batches and standardized conditions to isolate variables .

Q. What strategies prevent iodine loss during long-term storage?

  • Answer : Iodine substituents are prone to photolytic cleavage. Stabilize by:

  • Dark storage : Amber vials with argon headspace.
  • Desiccants : Silica gel to minimize hydrolysis.
  • Periodic QC : Monitor via iodometric titration or XPS to detect iodine depletion .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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